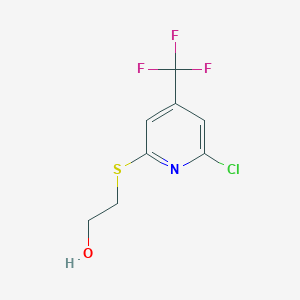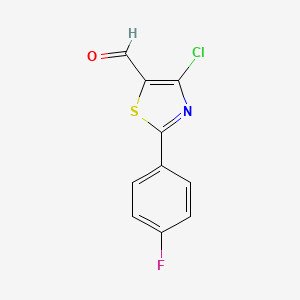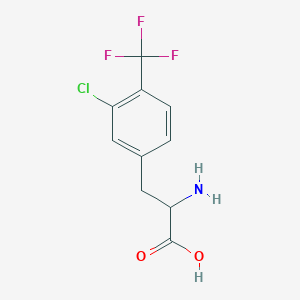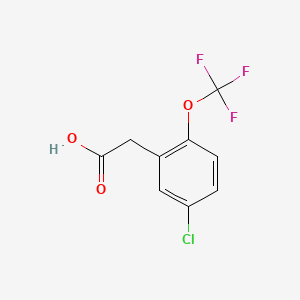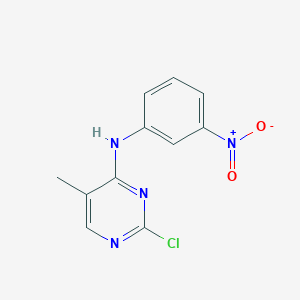
2-氯-5-甲基-N-(3-硝基苯基)嘧啶-4-胺
描述
“2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine” is an organic compound that belongs to the class of pyrimidine-based organic molecules. It has a molecular weight of 264.67 .
Molecular Structure Analysis
The InChI code for “2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine” is1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) . Physical And Chemical Properties Analysis
“2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
合成和氯化
- 已合成具有5-氮功能的嘧啶-4-醇,包括与2-氯-5-甲基-N-(3-硝基苯基)嘧啶-4-胺相关的化合物,为这些化合物的氯化反应提供了见解(Harnden & Hurst, 1990)。
抗菌活性
- 合成的嘧啶盐,类似于2-氯-5-甲基-N-(3-硝基苯基)嘧啶-4-胺的结构,显示出有希望的体外抗菌和抗真菌活性(Mallikarjunaswamy et al., 2013)。
潜在用于慢性髓系白血病药物设计
- 与2-氯-5-甲基-N-(3-硝基苯基)嘧啶-4-胺在结构上相关的化合物已被探索作为慢性髓系白血病药物设计的潜在模板,突显了这类化合物的治疗潜力(Moreno-Fuquen et al., 2021)。
抗缺氧活性
- 与所讨论的化合物相关的4-(3-硝基苯基)嘧啶衍生物已被合成并在小鼠中测试其抗缺氧活性(Kuno et al., 1993)。
抗癌活性
- 对类似于所讨论化合物的5-氯-3-(2,4-二氯苯基)-N-(3-甲氧基苯基)-2-甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺等化合物的研究已证明具有中等抗癌活性(Lu Jiu-fu et al., 2015)。
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZHLUWVLZOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)
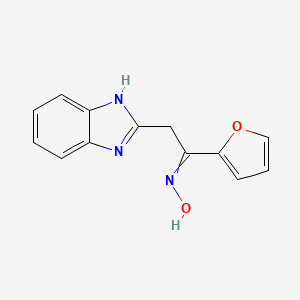
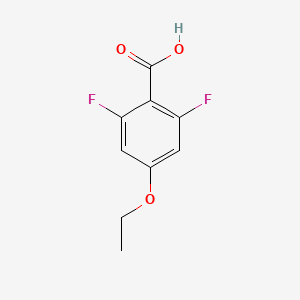
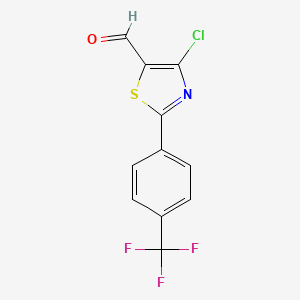
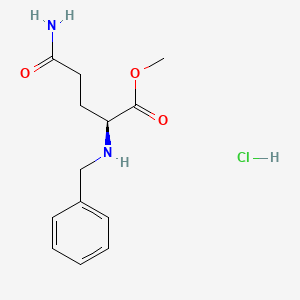
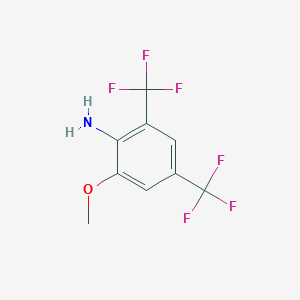
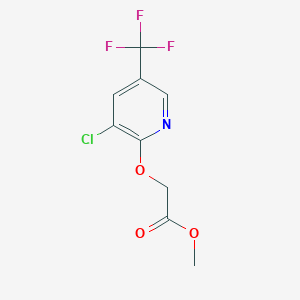
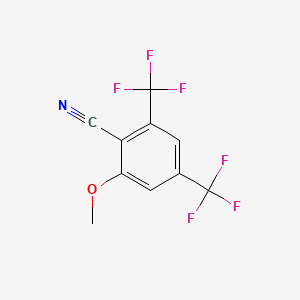
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
